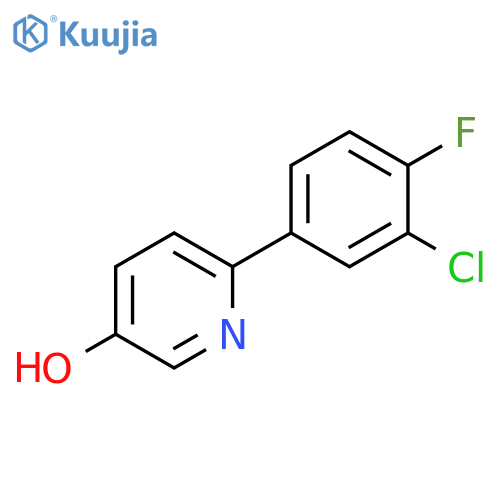Cas no 1261998-75-7 (3-Pyridinol, 6-(3-chloro-4-fluorophenyl)-)

1261998-75-7 structure
商品名:3-Pyridinol, 6-(3-chloro-4-fluorophenyl)-
CAS番号:1261998-75-7
MF:C11H7ClFNO
メガワット:223.630785226822
MDL:MFCD18323577
CID:2768466
3-Pyridinol, 6-(3-chloro-4-fluorophenyl)- 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinol, 6-(3-chloro-4-fluorophenyl)-
-
- MDL: MFCD18323577
- インチ: 1S/C11H7ClFNO/c12-9-5-7(1-3-10(9)13)11-4-2-8(15)6-14-11/h1-6,15H
- InChIKey: LEHTUEJDTHMINT-UHFFFAOYSA-N
- ほほえんだ: C1=NC(C2=CC=C(F)C(Cl)=C2)=CC=C1O
3-Pyridinol, 6-(3-chloro-4-fluorophenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 215554-2.500g |
6-(3-Chloro-4-fluorophenyl)pyridin-3-ol, 95% |
1261998-75-7 | 95% | 2.500g |
$1816.00 | 2023-09-06 |
3-Pyridinol, 6-(3-chloro-4-fluorophenyl)- 関連文献
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
1261998-75-7 (3-Pyridinol, 6-(3-chloro-4-fluorophenyl)-) 関連製品
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
